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molecular formula C6H9ClN2O2 B8549237 methyl 3-chloro-1-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate

methyl 3-chloro-1-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate

Cat. No. B8549237
M. Wt: 176.60 g/mol
InChI Key: JTZFGJRGEJCKEP-UHFFFAOYSA-N
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Patent
US08742106B2

Procedure details

To a solution of POCl3 (31.8 ml, 341 mmol) and Net3 (47.6 ml, 341 mmol) in CHCl3 (100 ml) at −5° C. was added a solution of methyl 3-hydroxy-1-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate (36 g, 228 mmol) in CHCl3 (100 ml). After 1 h at this temperature, the mixture was stirred for another 20 h under warming to rt. Then, the reaction mixture was poured on ice water and extracted with CHCl3. The combined organics were washed with water, dried over Na2SO4 and evaporated under reduced pressure. This yielded the title compound (21 g, 52%) which was used in the next step without further purification. [LCMS RtJ=0.63 min; [M+H]+=177.0, 179.0]
Name
Quantity
31.8 mL
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
52%

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)[Cl:3].O[C:7]1[CH2:11][CH:10]([C:12]([O:14][CH3:15])=[O:13])[N:9]([CH3:16])[N:8]=1>C(Cl)(Cl)Cl>[Cl:3][C:7]1[CH2:11][CH:10]([C:12]([O:14][CH3:15])=[O:13])[N:9]([CH3:16])[N:8]=1

Inputs

Step One
Name
Quantity
31.8 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
36 g
Type
reactant
Smiles
OC1=NN(C(C1)C(=O)OC)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for another 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Then, the reaction mixture was poured on ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3
WASH
Type
WASH
Details
The combined organics were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NN(C(C1)C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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